molecular formula C26H23N3O3 B10871112 2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline

2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline

Cat. No.: B10871112
M. Wt: 425.5 g/mol
InChI Key: VHFGNQPKBRCAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a 4-cyclohexylphenoxy group and a nitrophenyl group. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a diketone, such as benzil, under acidic conditions.

    Substitution with Cyclohexylphenol: The final step involves the nucleophilic substitution of the nitro-substituted quinoxaline with 4-cyclohexylphenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form ketones or alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Potassium carbonate in DMF or other polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Formation of 2-[4-(4-Cyclohexylphenoxy)-3-aminophenyl]quinoxaline.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

    Oxidation: Cyclohexanone derivatives or cyclohexanol derivatives.

Scientific Research Applications

2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline varies depending on its application:

    Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell lysis.

    Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival, such as tyrosine kinases or the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis(4-chloro-3-nitrophenyl)quinoxaline: Similar structure but with chloro substituents instead of cyclohexylphenoxy.

    2-(4-Cyclohexylphenoxy)-N-(3,4-dichlorophenyl)acetamide: Contains a cyclohexylphenoxy group but differs in the core structure and additional substituents.

Uniqueness

2-[4-(4-Cyclohexylphenoxy)-3-nitrophenyl]quinoxaline is unique due to the combination of the quinoxaline core with both a cyclohexylphenoxy group and a nitrophenyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-(4-cyclohexylphenoxy)-3-nitrophenyl]quinoxaline

InChI

InChI=1S/C26H23N3O3/c30-29(31)25-16-20(24-17-27-22-8-4-5-9-23(22)28-24)12-15-26(25)32-21-13-10-19(11-14-21)18-6-2-1-3-7-18/h4-5,8-18H,1-3,6-7H2

InChI Key

VHFGNQPKBRCAOI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.